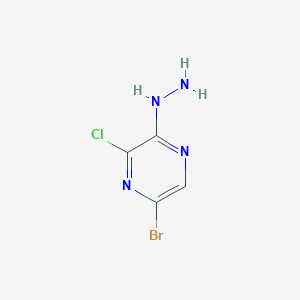
1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine
Cat. No. B1442700
Key on ui cas rn:
850421-08-8
M. Wt: 223.46 g/mol
InChI Key: LDSVTELDHUQWGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07709473B2
Procedure details


To a solution of 512 mg of the product of Step B in EtOH (8.0 mL) was added concentrated HCl (1.0 mL) and the mixture was heated at reflux. After four h, the reaction was concentrated to dryness and the residue was dissolved in water and the pH adjusted to 8 with sat. sodium bicarbonate solution. The mixture was extracted with EtOAc (2×) and the organic extracts were dried over magnesium sulfate, filtered, and concentrated to provide (5-bromo-3-chloro-pyrazin-2-yl)-hydrazine as a light yellow solid. MS (M+H+)=224.2.



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[N:3]=[C:4]([Cl:16])[C:5]([NH:8][NH:9]C(=O)C(F)(F)F)=[N:6][CH:7]=1.Cl>CCO>[Br:1][C:2]1[N:3]=[C:4]([Cl:16])[C:5]([NH:8][NH2:9])=[N:6][CH:7]=1
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After four h, the reaction was concentrated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with EtOAc (2×)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic extracts were dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1N=C(C(=NC1)NN)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
